molecular formula C20H17N3O2S2 B2756690 4-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-54-1

4-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2756690
CAS No.: 863594-54-1
M. Wt: 395.5
InChI Key: MCRXOYXOGHSKMY-UHFFFAOYSA-N
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Description

4-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic small molecule belonging to a class of heterocyclic compounds recognized for significant potential in medicinal chemistry research. This compound features a thiazolo[5,4-b]pyridine core, a privileged scaffold in drug discovery, fused with a benzenesulfonamide moiety. Its structure is closely related to documented sulfonamide-thiazolpyridine derivatives that have been identified as potent activators of the glucokinase enzyme, making them compelling candidates for investigation in type 2 diabetes and glucose intolerance research . The molecular design suggests a potential mechanism of action involving allosteric activation of glucokinase, which plays a central role in maintaining glucose homeostasis . Beyond metabolic disorders, structurally similar thiazolo[5,4-b] fused heterocycles have demonstrated considerable promise in oncology research. These analogs have exhibited potent in vitro antileukemic activity against human promyelocytic and monocytic leukemia cell lines, inducing effects such as cytotoxicity, apoptosis, and impairment of cellular metabolism . The presence of the sulfonamide group is a feature of interest in the design of enzyme inhibitors, often contributing to favorable binding interactions with biological targets. Researchers can utilize this compound as a key chemical tool for probing disease mechanisms, high-throughput screening campaigns, and structure-activity relationship (SAR) studies to develop novel therapeutic agents. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c1-2-14-5-11-17(12-6-14)27(24,25)23-16-9-7-15(8-10-16)19-22-18-4-3-13-21-20(18)26-19/h3-13,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRXOYXOGHSKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions are typically derivatives of the original compound, each with unique pharmacological properties. For example, sulfonamide derivatives have shown potent inhibitory activity against phosphoinositide 3-kinase (PI3K) enzymes .

Scientific Research Applications

Structural Characteristics

The compound integrates a thiazolo[5,4-b]pyridine moiety with a benzenesulfonamide group. The thiazolo[5,4-b]pyridine scaffold is known for its diverse pharmacological activities, making it a valuable target in drug design.

Pharmacological Activities

Research indicates that this compound exhibits a broad spectrum of pharmacological activities:

  • Antimicrobial Activity : Derivatives of thiazolo[5,4-b]pyridine have shown notable antibacterial properties. The compound may demonstrate effectiveness against various bacterial strains, potentially outperforming standard antibiotics like ampicillin and streptomycin in specific assays.
  • Anticancer Potential : The sulfonamide group is believed to inhibit certain enzymes involved in cancer progression. Preliminary studies suggest that this compound may interfere with phosphoinositide 3-kinase (PI3K) pathways, which are crucial for tumor growth and survival .

Chemistry

In synthetic organic chemistry, 4-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide serves as a building block for synthesizing novel heterocyclic compounds. Its unique structure allows for the exploration of new derivatives with varying biological activities.

Biology

The compound is studied for its interactions with various biological targets, including enzymes and receptors. Its ability to inhibit PI3K makes it a candidate for further investigation in cancer therapy.

Medicine

The potential therapeutic applications of this compound are extensive:

  • Cancer Treatment : Due to its inhibitory effects on PI3K, it is being investigated as a potential anticancer agent. Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various human cancer cell lines .
  • Antimicrobial Development : The compound's antimicrobial properties suggest it could be developed into new treatments for infections caused by resistant bacterial strains .

Case Studies and Research Findings

  • Anticancer Evaluation : A study highlighted the synthesis of new sulfonamide derivatives incorporating thiazole and their evaluation against human liver hepatocellular carcinoma cell lines. Some derivatives exhibited better activity than methotrexate, indicating the potential of thiazolo[5,4-b]pyridine-based compounds in cancer treatment .
  • Molecular Docking Studies : Molecular docking studies have been performed to explore the binding interactions of 4-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide with various targets. This computational approach aids in understanding its mechanism of action and optimizing its pharmacological profile .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of PI3K enzymes, which play a crucial role in cell growth, proliferation, and survival. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to the inhibition of downstream signaling pathways involved in cancer cell survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Thiazolo[5,4-b]pyridine Derivatives with Sulfonamide Substituents

Key analogues include compounds from the PI3Kα inhibitor series (e.g., 19a–19f) . These derivatives share the thiazolo[5,4-b]pyridine core but vary in sulfonamide substituents. For example:

  • 19b : 2-chloro-4-fluorophenyl sulfonamide (IC₅₀ = 4.6 nM).
  • 19c : 5-chlorothiophene sulfonamide (IC₅₀ = 8.0 nM).

The 4-ethylbenzenesulfonamide group in the target compound is less electron-withdrawing compared to the chloro-fluoro or chlorothiophene groups in 19b and 19c. This difference likely reduces its PI3Kα inhibitory potency, as electron-deficient sulfonamides enhance interactions with Lys802 in PI3Kα’s active site .

Imidazo-Thiazolo-Pyridine Hybrids

Compound 1 from ((R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide) shares a fused imidazo-thiazolo-pyridine core. While structurally distinct, its synthesis via Suzuki coupling with aryl borates parallels methodologies used for thiazolo-pyridine derivatives . The methylsulfonylbenzamide group in this compound highlights the versatility of sulfonamide-like functionalities in drug design.

Pyrazole-Sulfonamide Hybrids

Compounds like 4-((3-Amino-1-substituted-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide () replace the thiazolo-pyridine core with pyrazole. These hybrids exhibit apoptosis-inducing activity in colon cancer but operate through mechanisms distinct from kinase inhibition .

Structure-Activity Relationship (SAR) Insights

The table below summarizes critical SAR data for thiazolo-pyridine sulfonamides:

Compound Sulfonamide Substituent Core Structure IC₅₀ (nM) Target
4-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide 4-ethylphenyl Thiazolo[5,4-b]pyridine N/A* PI3Kα (assumed)
19b 2-chloro-4-fluorophenyl Thiazolo[5,4-b]pyridine 4.6 PI3Kα
19c 5-chlorothiophene Thiazolo[5,4-b]pyridine 8.0 PI3Kα
19d Methyl Thiazolo[5,4-b]pyridine 53 PI3Kα

Key observations:

  • Electron-deficient substituents (e.g., Cl, F) enhance potency by stabilizing interactions with Lys802 .
  • Methyl or ethyl groups reduce activity due to weaker electron-withdrawing effects (e.g., 19d IC₅₀ = 53 nM vs. 19b IC₅₀ = 4.6 nM) .

Biological Activity

4-Ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a thiazolo[5,4-b]pyridine moiety with a benzenesulfonamide group, suggesting possible applications in various therapeutic areas.

Structural Characteristics

The molecular structure of 4-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is characterized by:

  • Thiazolo[5,4-b]pyridine Core : A heterocyclic structure known for its diverse biological activities.
  • Benzenesulfonamide Moiety : This functional group is often associated with antimicrobial and anticancer properties.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of thiazolo[5,4-b]pyridine possess notable antibacterial properties. The compound may demonstrate effectiveness against various bacterial strains, potentially outperforming standard antibiotics like ampicillin and streptomycin in specific assays.

Anticancer Potential

The sulfonamide group in the compound is believed to inhibit certain enzymes involved in cancer progression. Preliminary studies suggest that 4-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide may interfere with phosphoinositide 3-kinase (PI3K) pathways, which are crucial in tumor growth and survival.

Case Studies and Research Findings

  • Antibacterial Studies :
    • A recent study highlighted the effectiveness of thiazole derivatives against Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL for certain derivatives .
  • Anticancer Activity :
    • Research has indicated that compounds similar to 4-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibit selective toxicity towards cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The sulfonamide structure mimics natural substrates, allowing it to inhibit key enzymes involved in metabolic pathways related to inflammation and cancer.
  • Cellular Interaction : The thiazole ring enhances the ability of the compound to penetrate cellular membranes, facilitating its interaction with intracellular targets.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamideThiazolo[5,4-b]pyridine coreAntimicrobial, anticancer
4-Methoxy-N-(2-methylphenyl)benzenesulfonamideMethoxy group instead of ethylAntimicrobial
N-(Thiazolopyridinyl)benzene sulfonamidesVarious substitutions on thiazole ringAnti-inflammatory

Q & A

Q. What are the key considerations for synthesizing 4-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide with high purity?

  • Methodological Answer : Synthesis requires multi-step optimization:
  • Step 1 : Formation of the thiazolo[5,4-b]pyridine core via cyclization of substituted pyridines with thioamides (reflux in ethanol at 80°C for 12 hours) .
  • Step 2 : Coupling the sulfonamide group using 4-ethylbenzenesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base (0–5°C, 4 hours) .
  • Critical Factors : Purity (>95%) is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol/water .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Use a combination of:
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., ethyl group at δ 1.2 ppm, thiazole protons at δ 8.3–8.5 ppm) .
  • X-ray Crystallography : Resolves bond angles and planarity of the thiazolo-pyridine system (e.g., C–S bond length: 1.75 Å) .
  • HPLC-MS : Verifies molecular weight (e.g., m/z 453.43) and absence of byproducts .

Q. What are the primary biological targets and associated assays for this compound?

  • Methodological Answer :
  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays (IC50_{50} values typically 10–100 nM) .
  • Anticancer Activity : MTT assays on HepG2 or MCF-7 cell lines (dose range: 1–100 µM, 48-hour exposure) .
  • Selectivity : Counter-screening against non-target kinases (e.g., PKA, PKC) to rule off-target effects .

Q. How does the ethyl group influence physicochemical properties?

  • Methodological Answer :
  • Lipophilicity : LogP increases by ~0.5 units compared to non-ethyl analogs (measured via shake-flask method) .
  • Solubility : Reduced aqueous solubility (1–5 µg/mL in PBS pH 7.4), mitigated by co-solvents like DMSO (<1% v/v) .
  • Metabolic Stability : Ethyl group reduces CYP3A4-mediated oxidation (t1/2_{1/2} > 2 hours in human liver microsomes) .

Q. What spectroscopic techniques are used to monitor reaction progress?

  • Methodological Answer :
  • TLC : Hexane/ethyl acetate (7:3) to track sulfonamide coupling (Rf_f = 0.4–0.5) .
  • FT-IR : Confirm sulfonamide S=O stretches at 1150–1300 cm1^{-1} .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling (yield increases from 60% to 85%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours (150°C, 300 W) .
  • Byproduct Mitigation : Add molecular sieves to absorb water during sulfonylation .

Q. How to resolve contradictory bioactivity data across similar analogs?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) : Compare IC50_{50} values of ethyl vs. methoxy substituents (e.g., ethyl improves kinase binding by 3-fold) .
  • Molecular Dynamics : Simulate ligand-receptor interactions (e.g., hydrophobic pocket accommodation of ethyl group) .
  • Comparative Assays : Re-test under standardized conditions (e.g., ATP concentration fixed at 1 mM) .

Q. What strategies optimize bioavailability without altering core pharmacophores?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate esters at the sulfonamide group (hydrolyzed in vivo) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.1) to enhance solubility .
  • Salt Formation : Hydrochloride salts improve crystallinity and dissolution rate .

Q. How to validate target engagement in cellular models?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Confirm EGFR target engagement in A549 cells (shift in melting temperature ≥2°C) .
  • Western Blotting : Measure phospho-EGFR levels (reduction ≥50% at 10 µM dose) .
  • CRISPR Knockout : EGFR-KO cells show loss of cytotoxicity (EC50_{50} shifts from 5 µM to >100 µM) .

Q. What computational methods predict off-target interactions?

  • Methodological Answer :
  • Docking Screens : Use AutoDock Vina against >500 kinases (score < −9 kcal/mol indicates high risk) .
  • Machine Learning : Train models on ChEMBL data to flag hERG or CYP inhibitors (ROC-AUC > 0.85) .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences for point mutations (e.g., T790M in EGFR) .

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